molecular formula C9H7NO6 B1365540 4-(Carboxymethyl)-3-nitrobenzoic acid CAS No. 444667-11-2

4-(Carboxymethyl)-3-nitrobenzoic acid

Cat. No. B1365540
M. Wt: 225.15 g/mol
InChI Key: IKQGHWIOQHURNN-UHFFFAOYSA-N
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Scientific Research Applications

  • Crystal Structure Analysis : The study of 3,4-Diaminopyridinium 4-nitrobenzoate–4-nitrobenzoic acid revealed insights into molecular interactions and structural configurations in crystals. This research helps in understanding the crystalline forms of compounds related to 4-(Carboxymethyl)-3-nitrobenzoic acid (Fun & Balasubramani, 2009).

  • Solubility and Solute Descriptors : The solubility of 3-methyl-4-nitrobenzoic acid in various solvents was determined, and Abraham model solute descriptors were calculated. This type of research is crucial for understanding the solubility properties of similar compounds like 4-(Carboxymethyl)-3-nitrobenzoic acid (Acree et al., 2017).

  • Paramagnetic Complexes in Chemistry : A study on paramagnetic dirhenium complexes containing nitrobenzoate ligands, including 4-nitrobenzoic acid, provided insights into their spectral, structural, and cytotoxicity properties. This research is relevant for the development of new materials and drugs (Mallick et al., 2017).

  • Vibrational Spectra Analysis : Research on the IR, Raman, and NMR spectra of nitrobenzoic acids, including 4-nitrobenzoic acid, helps in understanding the molecular vibrations and structures of these compounds, which is essential for various applications in chemistry and materials science (Samsonowicz et al., 2007).

  • Polymer Synthesis and Textile Applications : A study on novel water-soluble metallophthalocyanines supported on cotton fabric, starting from 4-nitrophthalonitrile (a compound related to 4-(Carboxymethyl)-3-nitrobenzoic acid), demonstrates the application of these compounds in the textile industry and potentially in optical and catalytic applications (Yıldırım et al., 2012).

  • Synthesis for Educational Purposes : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a compound related to 4-(Carboxymethyl)-3-nitrobenzoic acid, was designed as an experiment for an introductory organic chemistry course, highlighting its educational application (Kam et al., 2020).

Future Directions

Carboxymethyl derivatives have potential for various applications, particularly in drug delivery, tissue engineering, and wound dressing2. Their properties can be further improved by modifications, facilitating their processing and expanding their application possibilities8.


Please note that this information is based on carboxymethyl derivatives in general and may not apply specifically to “4-(Carboxymethyl)-3-nitrobenzoic acid”. For more accurate information, please refer to the specific studies or resources related to this compound.


properties

IUPAC Name

4-(carboxymethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)4-5-1-2-6(9(13)14)3-7(5)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQGHWIOQHURNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428450
Record name 4-(carboxymethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Carboxymethyl)-3-nitrobenzoic acid

CAS RN

444667-11-2
Record name 4-(carboxymethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Carboxymethyl)-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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